(2R)-oxetane-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxetane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-oxetane-2-carboxylic acid molecular weight and formula
(2R)-oxetane-2-carboxylic acid: A Technical Guide for Advanced Synthesis and Application
This guide provides an in-depth exploration of this compound, a chiral building block of increasing importance in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights into its synthesis, handling, and strategic application.
Core Molecular Properties and Significance
This compound is a unique molecule that combines a strained, four-membered oxetane ring with a carboxylic acid functional group, all centered around a defined stereocenter. This combination imparts a set of desirable properties for modern drug design.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₃ | [1][2] |
| Molecular Weight | 102.09 g/mol | [1][2] |
| CAS Number | 2200583-25-9 | [2] |
| Appearance | White to yellow solid (predicted) | [3] |
| Predicted pKa | 3.60 ± 0.20 | [3] |
| Computed LogP | -0.14 to -0.2 | [2][4] |
| Topological Polar Surface Area | 46.53 Ų | [2] |
Strategic Importance in Medicinal Chemistry
The oxetane motif is not merely a passive spacer. Its incorporation, particularly in the form of this compound, is a strategic decision in drug design for several key reasons:
-
Bioisosterism and Physicochemical Enhancement : The oxetane ring serves as an effective bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its introduction can significantly improve key drug-like properties, including enhancing aqueous solubility, improving metabolic stability, and reducing lipophilicity.[5][6]
-
Structural Rigidity and Conformational Control : The strained four-membered ring acts as a rigid scaffold.[1] This property is invaluable for locking a molecule into a specific, biologically active conformation, thereby improving binding affinity and selectivity for its target protein.
-
Chiral Scaffolding : As an enantiomerically pure compound, it provides a defined three-dimensional exit vector for further chemical elaboration, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[1]
-
Synthetic Versatility : The carboxylic acid group is a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, allowing for its seamless integration into complex synthetic routes.[1]
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a non-trivial process that requires precise control of stereochemistry. The most robust strategies involve the intramolecular cyclization of a pre-functionalized chiral precursor.
Recommended Synthetic Strategy: Intramolecular Sₙ2 Cyclization
The causality behind this preferred strategy lies in establishing the critical (R)-stereocenter early from a reliable chiral pool starting material. The subsequent ring-forming step is an intramolecular Williamson ether synthesis, which is a high-yielding and well-understood transformation. The key is the selective activation of the primary hydroxyl group in a diol precursor to facilitate nucleophilic attack by the secondary hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Chiral Diol Cyclization
This protocol is a representative, self-validating methodology based on established chemical principles for this transformation.[1]
Step A: Selective Tosylation of Ethyl (2R)-2,4-dihydroxybutanoate
-
Dissolve Ethyl (2R)-2,4-dihydroxybutanoate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Causality: The primary hydroxyl at C4 is sterically more accessible and kinetically favored to react over the secondary hydroxyl at C2.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl (2R)-4-(tosyloxy)-2-hydroxybutanoate.
Step B: Intramolecular Cyclization to Ethyl (2R)-oxetane-2-carboxylate
-
Dissolve the tosylated intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the C2 hydroxyl, forming an alkoxide that initiates the intramolecular Sₙ2 attack on the carbon bearing the tosylate leaving group.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via chromatography to yield Ethyl (2R)-oxetane-2-carboxylate.
Step C: Saponification to this compound
-
Dissolve the ethyl ester from Step B (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) (1.5 eq) and stir the reaction at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Cool the mixture to 0 °C and carefully acidify to pH ~2 with cold 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate at low temperature to yield this compound. (See Section 3 on Stability) .
Reactivity and Stability: A Critical Consideration
A crucial, often overlooked aspect of oxetane-carboxylic acids is their potential instability. Field experience and recent literature have highlighted that these molecules can be prone to spontaneous isomerization.[6][7]
-
Isomerization to Lactones : Upon storage at room temperature or gentle heating, this compound can undergo an intramolecular ring-opening, where the carboxylic acid attacks the C4 position of the oxetane, leading to the formation of a thermodynamically more stable γ-lactone.[6][7] This isomerization can dramatically affect reaction yields and product purity if not properly managed.
-
Acid Sensitivity : The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[8] Therefore, reactions and workups involving strong acids should be avoided or performed with extreme care at low temperatures.
-
Base Stability : In contrast, the oxetane core is generally stable under basic conditions. This dichotomy is key for synthetic planning. For instance, esterification should be performed using alkyl halides under basic conditions rather than via Fischer esterification in strong acid.[8]
Protocol Recommendation: For long-term storage, it is advisable to keep this compound as its corresponding salt (e.g., sodium salt) or as a stable ester derivative. The free acid should be stored at -20°C and used relatively quickly after preparation or purification.[3]
Characterization and Analytical Data
Proper characterization is essential to confirm the structure and purity of the final compound.
Spectroscopic Data (Expected)
While a definitive, published high-resolution spectrum is elusive, the expected NMR chemical shifts can be reliably predicted based on fundamental principles and data from analogous structures.[9][10]
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -COOH | 10.0 - 12.0 | broad singlet |
| H2 (α-CH) | ~4.9 - 5.2 | multiplet | |
| H4 (-OCH₂) | ~4.6 - 4.8 | multiplet | |
| H3 (-CH₂) | ~2.6 - 2.9 | multiplet | |
| ¹³C NMR | C=O | 170 - 180 | singlet |
| C2 (α-CH) | ~75 - 80 | doublet | |
| C4 (-OCH₂) | ~68 - 72 | triplet | |
| C3 (-CH₂) | ~22 - 26 | triplet |
Safety and Handling
Based on aggregated GHS data, this compound is classified as a corrosive substance.
-
Hazard Statement : H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Measures : Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application as a Bioisosteric Replacement
The strategic value of this compound is best illustrated by its role as a bioisostere. By replacing a gem-dimethyl group—a common motif that can be a liability for metabolic oxidation—with an oxetane, medicinal chemists can favorably modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Bioisosteric replacement of a gem-dimethyl group.
This replacement blocks a potential site of metabolism and the polar oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility—two critical hurdles in drug development.[5] The natural product oxetin, (2R,3S)-3-amino-2-oxetane carboxylic acid, an antimetabolite antibiotic, underscores the biological relevance of this chiral scaffold.[11]
References
-
Le, T. N., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Google Patents. (1999). US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation.
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Burgett, A. W. G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). Oxetane-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. OXETANE-2-CARBOXYLIC ACID | 864373-47-7 [chemicalbook.com]
- 4. Oxetane-2-carboxylic acid | C4H6O3 | CID 16244495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Stability: A Technical Guide to (2R)-Oxetane-2-Carboxylic Acid for Drug Development Professionals
Abstract
(2R)-oxetane-2-carboxylic acid, a chiral building block of burgeoning importance in medicinal chemistry, presents unique opportunities for enhancing the physicochemical properties of drug candidates. However, its inherent structural strain necessitates a profound understanding of its stability profile to ensure the integrity and efficacy of resulting pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the stability and optimal storage conditions for this compound. We will delve into the mechanistic underpinnings of its primary degradation pathway—isomerization to a γ-lactone—and outline a systematic approach to stability assessment through forced degradation studies. This guide is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge to confidently handle, store, and formulate with this valuable synthetic intermediate.
Introduction: The Allure and Challenge of a Strained Ring
The oxetane motif has emerged as a compelling bioisostere for commonly employed functional groups in drug design, such as gem-dimethyl and carbonyl groups. Its incorporation can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] this compound, with its defined stereocenter and versatile carboxylic acid handle, serves as a critical entry point for introducing this strained four-membered ring into complex molecular architectures.[3]
However, the very ring strain that imparts these desirable conformational constraints also renders the molecule susceptible to degradation.[4] A prevalent and often unexpected instability is the intramolecular isomerization to a lactone, a process that can occur even under seemingly benign conditions such as room temperature storage or gentle heating.[1][2] This guide will provide a detailed roadmap for understanding and mitigating this and other potential stability liabilities.
The Achilles' Heel: Understanding the Degradation of this compound
The primary degradation pathway for this compound is an intramolecular ring-opening reaction, leading to the formation of a thermodynamically more stable γ-lactone. This process is driven by the relief of the inherent ring strain of the oxetane moiety.
Mechanism of Lactonization
The isomerization is believed to proceed via an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen on the C4 position of the oxetane ring. This is facilitated by the proximity of the functional groups. The reaction can be catalyzed by the presence of other carboxylic acid molecules, which can act as proton transfer agents.[5]
Caption: Mechanism of lactonization.
Factors Influencing Stability
-
Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[2] Even storage at room temperature can lead to the accumulation of the lactone impurity over time.
-
pH: The oxetane ring is susceptible to ring-opening under acidic conditions.[6] The carboxylic acid group of the molecule itself can contribute to a locally acidic environment, potentially catalyzing its own degradation. While generally more stable under basic conditions, harsh basic conditions should also be avoided.
-
Solvent: The choice of solvent during reactions or for storage of solutions can impact stability. Protic solvents may facilitate proton transfer and accelerate degradation.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is paramount.
Long-Term Storage
For long-term storage, the compound should be kept in a tightly sealed container in a freezer at -20°C .[7] This low temperature minimizes the kinetic energy of the molecules, significantly slowing the rate of isomerization. The container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen.
| Condition | Temperature | Atmosphere | Container |
| Long-Term Storage | -20°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |
| Short-Term (In-Use) | 2-8°C (on ice) | Inert (if possible) | Tightly sealed, protected from light |
Handling in the Laboratory
When using this compound in experimental settings, the following precautions should be taken:
-
Minimize Time at Room Temperature: Only remove the required amount of material from the freezer and allow it to warm to room temperature in a desiccator to prevent condensation.
-
Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound under an inert atmosphere.
-
pH Control: When dissolving the compound, consider using buffered solutions to maintain a neutral or slightly basic pH, if compatible with the intended reaction. Avoid strongly acidic conditions.
-
Solvent Selection: Use aprotic solvents whenever possible. If a protic solvent is necessary, the solution should be used immediately and stored at low temperatures if temporary storage is required.
A Framework for Comprehensive Stability Assessment: Forced Degradation Studies
A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[8][9] This involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.
Caption: Forced degradation workflow.
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[8]
4.1.1. Hydrolytic Stability
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Prior to analysis, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
4.1.2. Oxidative Stability
-
Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points.
-
Analysis: Analyze the samples by HPLC.
4.1.3. Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Exposure: Expose the samples to a specified light intensity for a defined duration.
-
Analysis: Analyze the exposed and control samples by HPLC.
4.1.4. Thermal Stability
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analysis: Analyze the sample at various time points to determine the extent of degradation.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying this compound from its potential degradation products.
4.2.1. HPLC Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection is suitable if the compound possesses a chromophore. If not, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[10]
Formulation Strategies to Enhance Stability
For drug development, formulation strategies can be employed to improve the stability of this compound in the final drug product.
-
pH Control: Formulating in a buffered system to maintain a pH where the compound is most stable is critical.
-
Excipient Compatibility: Conduct compatibility studies with common excipients to ensure they do not catalyze degradation.
-
Moisture Protection: For solid dosage forms, packaging that protects against moisture ingress is essential.
-
Lyophilization: For parenteral formulations, lyophilization can improve the long-term stability of the compound by removing water.
Conclusion
This compound is a valuable building block in modern drug discovery, offering a pathway to compounds with improved physicochemical properties. However, its inherent instability, primarily through isomerization to a lactone, requires a diligent and informed approach to its handling, storage, and formulation. By understanding the degradation mechanisms and implementing robust stability testing protocols, researchers can confidently harness the potential of this strained ring system to develop safe and effective new medicines. The guidelines and protocols outlined in this technical guide provide a comprehensive framework for ensuring the chemical integrity of this compound throughout the drug development lifecycle.
References
- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4875–4879.
- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids.
- Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.
- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022).
- Beilstein-Institut. (n.d.).
- Rzepa, H. S. (2022, August 12). Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism. Henry Rzepa's Blog.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12518.
- Hu, Y., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
- ResolveMass Laboratories Inc. (2025, November 5).
- Singh, R., & Rehman, Z. U. (2013).
- Chemistry LibreTexts. (2025, July 21).
- Mullani, A. K., & Nargatti, P. I. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Scribd. (n.d.). Carboxylic Acids: Synthesis and Properties.
- BenchChem. (n.d.). This compound | 220053-25-9.
- Pandemic-Modified Lab Report for Carboxylic Acid Unknown. (n.d.).
- SciSpace. (n.d.).
- Development of forced degradation and stability indic
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- SGS. (n.d.).
- YouTube. (2021, April 25).
- Chemistry Steps. (n.d.).
- ChemScene. (n.d.). 2200583-25-9 | (R)-Oxetane-2-carboxylic acid.
- International Journal of Innovative Science and Research Technology. (n.d.).
- International Research Journal of Pharmacy and Medical Sciences. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemscene.com [chemscene.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (2R)-Oxetane-2-Carboxylic Acid in Asymmetric Synthesis & Medicinal Chemistry
[1]
Executive Summary
(2R)-Oxetane-2-carboxylic acid (CAS: 2200583-25-9) has emerged as a high-value chiral building block in modern drug discovery.[1] Unlike traditional carbocycles, the oxetane ring offers a unique combination of high polarity, low lipophilicity, and significant metabolic stability. This guide details its application as a bioisostere for gem-dimethyl and carbonyl groups and provides validated protocols for its incorporation into peptidomimetics.
Critical Advisory: While chemically robust under basic conditions, this scaffold exhibits specific acid-catalyzed instability, prone to isomerization into lactones. This guide provides the necessary handling modifications to prevent scaffold degradation.
Part 1: The Oxetane Advantage in Medicinal Chemistry[2][3][4][5][6][7][8]
The Bioisosteric Paradigm
The oxetane ring is not merely a strained ether; it is a structural chameleon. In the context of this compound, the 4-membered ring serves two distinct bioisosteric functions depending on its placement:
-
Gem-Dimethyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but significantly lowers LogP (lipophilicity) due to the exposed ether oxygen lone pairs.
-
Carbonyl Mimic: The dipole moment and H-bond acceptor capability of the oxetane oxygen mimic a ketone or amide carbonyl, allowing it to maintain potency while removing metabolic "soft spots."
Physicochemical Impact
Replacing a standard methylene or gem-dimethyl linker with the (2R)-oxetane scaffold typically yields the following shifts in drug-like properties:
| Property | Effect of Oxetane Substitution | Mechanism |
| Solubility | Increase (4x - 4000x) | Increased polarity and reduced crystal lattice energy. |
| Lipophilicity (LogD) | Decrease (0.4 - 1.0 units) | Ether oxygen acts as a hydrogen bond acceptor (HBA). |
| Metabolic Stability | Enhanced | Blocks CYP450 oxidation sites (no benzylic/allylic protons). |
| Conformation | Rigidified | Puckered ring restricts bond rotation, reducing entropy penalty upon binding. |
Part 2: Critical Handling & Stability (The "Lactone Trap")
Expert Insight: A common failure mode when working with this compound is the inadvertent acid-catalyzed isomerization to
Stability Diagram
The following diagram illustrates the stability window and the isomerization risk pathway.
Figure 1: Stability profile of this compound. Note the critical sensitivity to acid, leading to irreversible ring rearrangement.
Part 3: Experimental Protocols
Protocol A: Peptide Coupling (Solid Phase & Solution)
Objective: Incorporate this compound into a peptide backbone without ring opening.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation (Pre-cool):
-
Dissolve this compound (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0°C. Note: Lower temperature suppresses side reactions.
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.
-
-
Coupling:
-
Add the amine component (e.g., resin-bound peptide with free N-terminus).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Use LC-MS.[2] Look for the product mass. If the mass corresponds to the product +18 (hydrolysis) or an isomer, acid contamination is likely.
-
-
Workup (CRITICAL):
-
Do NOT use 1M HCl or citric acid washes.
-
Dilute with EtOAc.
-
Wash with saturated NaHCO₃ (x3) and Brine (x1).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
If column chromatography is required, treat the silica gel with 1% Et₃N in hexanes prior to loading to neutralize surface acidity.
-
Alternatively, use Reverse Phase (C18) with a basic modifier (0.1% NH₄OH or Ammonium Bicarbonate).
-
Protocol B: Storage and Quality Control
Objective: Prevent degradation of the starting material.
-
Storage: Store solid this compound at -20°C .
-
QC Check: Before use, run a ¹H NMR in CDCl₃.
-
Oxetane signals: Look for multiplets around 4.8–5.2 ppm (ring protons).
-
Lactone signals: Sharp triplets/multiplets shifted downfield indicate isomerization.
-
-
Rescue: If trace lactone is observed (<5%), purify via rapid filtration through a basic alumina plug using EtOAc/Hexane.
Part 4: Strategic Application Workflow
The following flowchart guides the decision-making process for using this scaffold in drug design.
Figure 2: Decision tree for integrating this compound into drug discovery campaigns.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2008). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Beadle, J. D., et al. (2017).[8] "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 19(12), 3303-3306. [8]
-
Mullins, S. R., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5][9][6][7][10][11] Chemical Reviews, 116(15), 8896-8955.
-
Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Synlett, 27(14), 2066-2070.
Sources
- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transition Metal-Catalyzed Transformations of (2R)-Oxetane-2-Carboxylic Acid
This document serves as a comprehensive Application Note and Protocol Guide regarding transition metal-catalyzed transformations involving (2R)-oxetane-2-carboxylic acid . It is designed for medicinal chemists and process development scientists optimizing the incorporation of this strained, chiral bioisostere into drug scaffolds.
Executive Summary & Chemical Context
This compound is a high-value chiral building block in modern medicinal chemistry. It serves as a structural surrogate for proline and a bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility profiles.
However, the deployment of this scaffold in transition metal (TM) catalysis is complicated by two competing factors:
-
Ring Strain (~106 kJ/mol): The oxetane ring is prone to Lewis acid-mediated ring expansion (isomerization) or nucleophilic ring opening, often degrading into
-lactones or acyclic homoallylic alcohols. -
-Heteroatom Radical Instability: In decarboxylative pathways, the resulting
-oxy radical is stabilized but prone to -scission (ring opening) unless captured rapidly by a metal center.
This guide details protocols for Decarboxylative Cross-Coupling (Csp³-Csp² bond formation) —the primary TM-catalyzed utility—and addresses the critical Stability & Isomerization issues that often lead to experimental failure.
Critical Handling Protocol: Stability & Isomerization
Status: Pre-requisite for all TM-catalyzed workflows.
Recent studies (e.g., Org. Lett. 2022) have identified that this compound and its derivatives are thermodynamically unstable relative to their ring-expanded isomers (tetrahydrofuran-2-ones). This isomerization is catalyzed by heat and trace Lewis acids (often present in metal precatalysts).
Mechanism of Degradation: The carboxylic acid moiety can protonate the oxetane oxygen (intramolecularly or intermolecularly), triggering C-O bond cleavage and ring expansion to the 5-membered lactone.
Figure 1: Spontaneous and catalyzed isomerization pathway of oxetane-2-carboxylic acid.[1]
Handling Guidelines:
-
Storage: Store strictly at -20°C.
-
Base Neutralization: When using TM catalysts (which are often Lewis acidic), always buffer the reaction mixture with a mild base (e.g.,
or 2,6-lutidine) before adding the substrate. -
Purification: Avoid acidic silica gel. Use basic alumina or silica pre-treated with 1%
.
Protocol A: Ni/Photoredox-Catalyzed Decarboxylative Arylation
Objective: Coupling this compound with Aryl Halides to form 2-Aryl Oxetanes. Challenge: Retaining the oxetane ring during radical generation. Solution: Dual Catalysis (Ir/Ni).[2] The rapid capture of the radical by Ni(0/II) prevents ring opening.
Mechanism & Rationale
This protocol utilizes an Iridium photocatalyst to oxidize the carboxylate, generating a carboxyl radical which rapidly extrudes
Note on Stereochemistry: Decarboxylation generates a planar (or rapidly inverting) radical at C2. Consequently, the (2R) stereocenter is ablated . To obtain chiral 2-aryl oxetanes, a chiral ligand (e.g., BioOx or Pyrox) must be employed on the Nickel center to induce enantioconvergence, otherwise, the product will be racemic.
Figure 2: Dual Ir/Ni catalytic cycle for decarboxylative arylation of oxetane-2-carboxylic acid.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv).
-
Photocatalyst:
(1-2 mol%). -
Ni Catalyst:
(5 mol%) + dtbbpy (5 mol%) (for racemic) OR Chiral BioOx ligand (for asymmetric). -
Base:
(3.0 equiv) or . -
Solvent: DMF or DMSO (0.1 M).
Step-by-Step Procedure:
-
Catalyst Prep: In a glovebox, mix the Ni source and ligand in DMF and stir for 30 mins to form the active complex.
-
Reaction Assembly: To a 8 mL vial equipped with a stir bar, add the Aryl Bromide, Photocatalyst, and Base.
-
Substrate Addition: Add this compound. Note: Add last to minimize exposure to base before the reaction starts.
-
Solvent & Seal: Add the pre-formed Ni-catalyst solution and dilute with remaining solvent to 0.1 M concentration. Seal with a septum cap.
-
Degassing: Sparge with Nitrogen for 10 minutes (essential to quench oxygen which inhibits the radical chain).
-
Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling to maintain temp < 35°C. Stir vigorously for 18-24 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF. Dry organic layer over
. -
Purification: Flash chromatography on basic alumina (to prevent ring opening).
Protocol B: Directed Ring-Opening via Lewis Acid/TM Catalysis
Objective: Controlled synthesis of chiral homoallylic alcohols or lactones. Context: While often a side reaction, this can be the intended pathway when using Copper or Rhodium catalysts which act as "soft" Lewis acids to trigger nucleophilic attack.
Reaction:
Key Insight: Transition metals like Cu(II) or Ag(I) coordinate to the oxetane oxygen. The carboxylic acid group can act as a directing group (DG), holding the metal in proximity.
-
Path A (Intermolecular): External nucleophile attacks C4 (less hindered)
-amino/hydroxy acids. -
Path B (Intramolecular): Carboxylate oxygen attacks C4
Ring expansion to Lactone (as described in Stability section).
Protocol (Nucleophilic Opening with Amines):
-
Catalyst:
(10 mol%). -
Conditions: DCM, 0°C to RT.
-
Procedure: Treat the oxetane acid with the amine (2 equiv) in the presence of the catalyst. The metal activates the ring strain.
-
Outcome: Regioselective opening usually occurs at the less substituted carbon (C4), preserving the stereocenter at C2 (now C2 of the acyclic chain).
Summary of Reaction Classes
| Reaction Type | Catalyst System | Mechanism | Product Outcome | Key Risk |
| Decarboxylative Arylation | Ni(0)/Ir(III) (Photoredox) | Radical/SET | 2-Aryl Oxetane | Racemization at C2; Ring opening of radical. |
| Ring Expansion | Lewis Acid TM (Cu, Ag, Pd) | Ionic/Rearrangement | 5-membered Lactone | Loss of oxetane scaffold. |
| Directed C-H Activation | Pd(II) | Concerted Metalation | Functionalized Oxetane | Very difficult; usually leads to decomp. |
References
-
Instability & Isomerization of Oxetane Acids
- Litskan, E. V., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 2022, 24, 26, 4794–4798.
-
Photoredox Decarboxylation (General Mechanism)
- Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of -carboxyl sp³-carbons with aryl halides." Science, 2014, 345, 437-440.
-
Oxetanes in Medicinal Chemistry (Review)
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 2016, 116, 15089–15145.
-
-
Synthesis of 3-Amino Oxetanes via Decarboxylation (Analogous Protocol)
Sources
Application Notes and Protocols for Amide Coupling with (2R)-oxetane-2-carboxylic acid
Introduction: The Rising Significance of the Oxetane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. When incorporated into molecular scaffolds, oxetanes can significantly enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and act as a rigid conformational lock, often leading to improved target engagement and pharmacokinetic profiles.[1][2] Specifically, (2R)-oxetane-2-carboxylic acid is a chiral building block of increasing interest, offering a unique three-dimensional exit vector for library synthesis and lead optimization.
However, the successful application of this building block, particularly in the robust and ubiquitous amide coupling reaction, is not without its challenges. The inherent ring strain of the four-membered ether and the steric environment of the alpha-substituted carboxylate demand carefully optimized protocols to ensure high yields and purity while preserving the integrity of the oxetane ring.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of this compound. We will delve into the critical chemical principles, explore a selection of high-performance coupling reagents, and provide step-by-step experimental procedures designed for maximal success.
Core Scientific Challenges & Strategic Considerations
Two primary challenges must be addressed when performing amide coupling with this compound:
-
Structural Instability and Isomerization: The most significant, yet often overlooked, challenge is the inherent instability of many oxetane-carboxylic acids. Under thermal stress or even during prolonged storage at room temperature, these compounds can undergo an intramolecular ring-opening to form isomeric lactones. This side reaction can drastically reduce the yield of the desired amide and complicate purification. Therefore, all coupling protocols must be conducted under mild thermal conditions, ideally at or below room temperature.
-
Steric Hindrance and Reactivity: The carboxylic acid is situated on a stereocenter directly attached to the strained four-membered ring. This alpha-substitution presents a degree of steric hindrance that can slow down the rate of acylation, especially with bulky or poorly nucleophilic amines. This necessitates the use of highly efficient, modern coupling reagents that can rapidly generate a highly activated carboxylic acid intermediate to drive the reaction to completion.[3]
To overcome these challenges, the selection of the coupling reagent, base, and solvent is paramount. The ideal protocol will feature a powerful activating agent that functions efficiently at low temperatures, a non-nucleophilic base to prevent side reactions, and an appropriate solvent to ensure the solubility of all components.
Recommended Coupling Protocols: A Comparative Analysis
Based on extensive literature precedent and in-house expertise, we have identified three premier coupling systems for this compound. The choice among them may depend on the specific amine substrate, available laboratory reagents, and desired workup procedure.
Protocol 1: The Gold Standard - HATU-Mediated Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the most effective and widely used coupling reagent for challenging substrates.[4] It rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which readily couples with amines.[5][6] This high reactivity allows the reaction to proceed quickly at ambient temperature, minimizing the risk of the starting material's isomerization. The use of a hindered, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[6]
Protocol 2: The Efficiency Expert - T3P®-Mediated Coupling
Rationale: Propylphosphonic anhydride (T3P®) is an exceptionally mild and efficient coupling reagent.[7][8] It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[9] A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies aqueous workup and product purification.[8][10] This makes it an excellent choice for a wide range of applications, including library synthesis. Its high reactivity under mild conditions is well-suited for preserving the oxetane ring.
Protocol 3: The Modern Workhorse - COMU-Mediated Coupling
Rationale: COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers efficacy comparable to HATU but with an improved safety profile, as it does not contain the potentially explosive benzotriazole moiety.[11] Its byproducts are also water-soluble, facilitating a straightforward purification process.[11] COMU has demonstrated a broad substrate scope and high performance, even for sterically demanding couplings.[12]
Data Summary: Comparative Protocol Parameters
| Parameter | Protocol 1: HATU | Protocol 2: T3P® | Protocol 3: COMU |
| Coupling Reagent | HATU | T3P® (50% in EtOAc/DMF) | COMU |
| Equivalents (Reagent) | 1.1 - 1.2 | 1.5 | 1.1 - 1.2 |
| Base | DIPEA or TEA | DIPEA or Pyridine | DIPEA or 2,4,6-Collidine |
| Equivalents (Base) | 2.0 - 3.0 | 3.0 - 4.0 | 2.0 - 3.0 |
| Typical Solvent | DMF, DCM, MeCN | EtOAc, 2-MeTHF, DCM | DMF, MeCN |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 4 hours |
| Key Advantage | Highest reactivity, gold standard | Water-soluble byproducts, easy workup | High efficiency, improved safety profile |
Detailed Experimental Methodology: HATU Protocol
This section provides a detailed, step-by-step procedure for the recommended HATU-mediated coupling protocol.
Diagram: General Workflow for HATU Coupling
Caption: Step-by-step workflow for the HATU-mediated amide coupling.
Materials and Reagents
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid) and stir until the acid is fully dissolved. Add the desired amine (1.1 eq) to the solution.
-
Cooling & Base Addition: Cool the flask in an ice-water bath to 0 °C. Add DIPEA (2.5 eq) dropwise to the stirred solution. Continue stirring at 0 °C for 5 minutes.
-
Activation: Add HATU (1.2 eq) to the reaction mixture in portions over 2-3 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with an equal volume of 5% aqueous LiCl solution (to help remove DMF). Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Mechanism & Rationale
The success of the HATU protocol lies in its well-defined and rapid activation pathway, which outcompetes potential degradation pathways of the starting material.
Diagram: HATU Activation and Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the this compound to form the corresponding carboxylate.[6]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-(7-azabenzotriazol-1-yl) (OAt) active ester intermediate. This is the rate-determining step for activation.[5]
-
Coupling: The amine nucleophile attacks the carbonyl carbon of the highly activated ester, proceeding through a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group HOAt (1-hydroxy-7-azabenzotriazole) to furnish the final, stable amide product.
Troubleshooting and Final Remarks
-
Low Yield / Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly the DMF. A second small portion of HATU (0.2 eq) can sometimes drive the reaction to completion. For very unreactive amines, allowing the reaction to stir overnight at room temperature may be necessary.
-
Presence of Lactone Impurity: If the lactone byproduct is observed, it indicates decomposition of the starting material. This is almost always due to excessive heat. Ensure the reaction is not allowed to exotherm significantly upon addition of HATU and is maintained at or below room temperature. Using freshly sourced or properly stored this compound is also critical.[13]
-
Difficult Purification: The urea and HOAt byproducts from HATU can sometimes complicate purification. The recommended aqueous workup, particularly the LiCl wash for DMF removal, is highly effective at minimizing these impurities before chromatography.
By adhering to these carefully optimized protocols, researchers can confidently and successfully incorporate the valuable this compound building block into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Waghmare, A. A., & Singh, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352. Available at: [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]
-
Chekshin, N., & Ryabova, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4965–4969. Available at: [Link]
-
Chekshin, N., & Ryabova, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]
-
Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. Available at: [Link]
-
Watson, A. J., & Williams, J. M. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2566-2569. Available at: [Link]
-
Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
-
YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hepatochem.com [hepatochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. reddit.com [reddit.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing isomerization of (2R)-oxetane-2-carboxylic acid during reactions
Welcome to the technical support center for (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this valuable but sensitive chiral building block. Our aim is to equip you with the knowledge to prevent unwanted isomerization and racemization, ensuring the integrity of your synthetic pathways.
Introduction: The Challenge of Stability
This compound is a strained, four-membered cyclic ether that has gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. However, its inherent ring strain and the presence of a chiral center at the 2-position present unique stability challenges. The primary degradation pathway is an intramolecular ring-opening that leads to the formation of a γ-butyrolactone, a reaction that can be initiated by heat or acid.[1][2][3] This guide provides practical solutions to mitigate these stability issues during common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing a new impurity on the NMR after storage. What is happening?
A1: You are likely observing the isomerization of your oxetane-carboxylic acid into the corresponding γ-butyrolactone. This is a known instability of many oxetane-carboxylic acids, which can occur even at room temperature over time, or more rapidly with gentle heating.[1][4] The driving force for this reaction is the relief of the significant ring strain of the oxetane ring (approximately 25.5 kcal/mol).[5]
The proposed mechanism involves an intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by a nucleophilic attack of the carboxylate on the methylene carbon of the protonated oxetane.[3]
To minimize this isomerization during storage, we recommend the following:
-
Storage Conditions: Store this compound as a salt (e.g., sodium or lithium salt) or as its methyl or ethyl ester, which are generally more stable. If you must store the free acid, do so at low temperatures (e.g., -20°C) in a tightly sealed container.
-
Avoid Heat: When concentrating solutions of the acid, use a rotary evaporator with a water bath temperature no higher than 30-40°C. Even brief exposure to higher temperatures can accelerate isomerization.[1]
Q2: I am performing an amide coupling with this compound and I'm concerned about racemization at the C2 position. How can I prevent this?
A2: Racemization at the α-carbon of a carboxylic acid during amide coupling is a valid concern, often proceeding through the formation of an oxazolone intermediate, especially when using certain coupling reagents.[6][7] To maintain the enantiomeric purity of your this compound derivative, consider the following strategies:
-
Choice of Coupling Reagent: Opt for coupling reagents known to suppress racemization. Reagents that generate highly reactive intermediates can increase the risk of epimerization.
-
Recommended Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or OxymaPure® are excellent choices that are known to minimize racemization.[8] Ynamide-based coupling reagents have also been reported as being "racemization-free".[1][9][10][11]
-
Reagents to Use with Caution: Reagents that can act as their own base, or reactions run at elevated temperatures, can increase the risk of racemization.
-
-
Low-Temperature Conditions: Perform the coupling reaction at low temperatures. Typically, the activation of the carboxylic acid is done at 0°C, followed by the addition of the amine and allowing the reaction to slowly warm to room temperature.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Overuse of a strong base can promote racemization.
Below is a troubleshooting table for common amide coupling issues:
| Issue Observed | Potential Cause | Recommended Solution |
| Racemization Detected | - Inappropriate coupling reagent- High reaction temperature- Excess strong base | - Switch to EDC/OxymaPure® or a ynamide reagent.- Maintain reaction temperature at 0°C to room temperature.- Use stoichiometric DIPEA. |
| Lactone Formation | - Acidic conditions during reaction or workup- High reaction temperature | - Ensure the reaction is run under neutral or basic conditions.- Use a mild, non-acidic workup.- Avoid heating the reaction mixture. |
| Low Yield | - Incomplete activation of the carboxylic acid- Sterically hindered amine | - Allow sufficient time for the activation step at 0°C before adding the amine.- Consider using a more potent coupling reagent like HATU, while carefully monitoring for racemization. |
Q3: I need to esterify this compound. What is a safe and effective method that avoids ring-opening?
A3: Standard Fischer esterification conditions, which utilize strong acid and heat, are not suitable for this compound and will lead to significant isomerization and decomposition.[12] Milder, preferably basic or neutral, esterification methods are required.
-
Recommended Protocol for Methyl or Ethyl Esters:
-
Dissolve the this compound in a suitable solvent like DMF or acetone.
-
Add a mild base such as potassium carbonate (K₂CO₃).
-
Add the alkyl halide (e.g., methyl iodide or ethyl bromide) and stir the reaction at room temperature until completion.
-
Workup involves filtering the solid and concentrating the solvent under reduced pressure at a low temperature.
-
-
For Bulkier Esters (e.g., tert-butyl ester):
-
Reaction with isobutylene in the presence of a catalytic amount of a milder acid like TsOH can be effective, but must be carefully monitored to prevent ring opening.[12]
-
Alternatively, using a coupling reagent like EDC with the desired alcohol in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) at 0°C to room temperature is a good option.
-
The following diagram illustrates the decision-making process for choosing an esterification method:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Reaction Conditions for (2R)-Oxetane-2-Carboxylic Acid
Welcome to the technical support center for the synthesis and handling of (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable chiral building block. The inherent ring strain and stereochemical complexity of this compound present unique challenges in its synthesis and subsequent reactions.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent intramolecular cyclization strategy of a chiral 2,4-dihydroxybutanoic acid derivative.[1]
Issue 1: Low Yield of this compound During Cyclization
Question: I am attempting to synthesize this compound via intramolecular Williamson etherification of a protected (2R)-2,4-dihydroxybutanoate derivative, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the formation of the strained four-membered oxetane ring are a frequent challenge.[1][3] The primary culprits are often incomplete reaction, side reactions, or decomposition of the product. Here’s a systematic approach to troubleshooting:
Causality and Optimization Strategy:
-
Inefficient Activation of the C4 Hydroxyl Group: The intramolecular SN2 reaction requires a good leaving group at the C4 position.[1]
-
Troubleshooting: Ensure complete conversion of the primary hydroxyl group to a tosylate or mesylate. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider using a more reactive sulfonylating agent (e.g., nosyl chloride) or optimizing the reaction conditions (e.g., lower temperature to prevent side reactions, use of a non-nucleophilic base like 2,6-lutidine).
-
-
Suboptimal Base for Ring Closure: The choice of base is critical for deprotonating the C2 hydroxyl group to initiate the intramolecular attack without causing side reactions.
-
Troubleshooting: A strong, non-nucleophilic base is preferred to minimize elimination or other side reactions. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.[3] If you observe decomposition, consider using a milder base like potassium tert-butoxide at low temperatures.
-
-
Inappropriate Protecting Groups: The choice of protecting groups for the carboxylic acid and the C2 hydroxyl (if protected at an earlier stage) is crucial to prevent unwanted reactions.[1]
-
Troubleshooting: The protecting group on the carboxylic acid must be stable to the basic conditions of the cyclization. A methyl or ethyl ester is typically used and saponified in a subsequent step. Ensure the protecting group is robust enough to withstand the reaction conditions.
-
-
Reaction Concentration and Temperature: The kinetics of the intramolecular cyclization can be sensitive to concentration and temperature.
-
Troubleshooting: The reaction is typically run at moderate concentrations (0.1-0.5 M) to favor the intramolecular process. High temperatures can promote side reactions; therefore, it is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.
-
Experimental Protocol: Optimization of Intramolecular Cyclization
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Leaving Group | Tosylate | Mesylate or Nosylate | Increased reactivity of the leaving group can drive the reaction to completion. |
| Base | NaH | KHMDS or LiHMDS | Hindered bases can reduce the likelihood of elimination side reactions. |
| Solvent | THF | DMF or DMAc | Higher boiling point solvents can be beneficial if gentle heating is required. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Gradual warming allows for better control of the reaction and minimizes decomposition. |
Issue 2: Presence of Impurities and Side Products
Question: My crude product shows multiple spots on TLC/peaks in LC-MS after the synthesis of this compound. What are the common impurities and how can I avoid them?
Answer:
The formation of impurities is often linked to the high reactivity of the starting materials and the strained nature of the oxetane ring.
Common Side Products and Their Prevention:
-
Dimerization/Polymerization: Under basic conditions, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Prevention: Employ high dilution conditions to favor the intramolecular pathway.
-
-
Elimination Products: If a strong, sterically unhindered base is used, it can lead to the formation of unsaturated byproducts.
-
Prevention: Use a bulky, non-nucleophilic base such as KHMDS or LiHMDS.
-
-
Ring-Opening of the Oxetane: The oxetane ring is susceptible to nucleophilic attack, especially under acidic conditions, but can also occur under certain basic conditions.[1][4]
-
Prevention: Maintain neutral or mildly basic conditions during workup and purification. Avoid strong acids. If an acidic workup is necessary, use a dilute, weak acid at low temperatures.
-
Troubleshooting Workflow for Impurity Identification
Caption: A workflow for identifying and mitigating common impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I improve the chiral purity of my this compound?
A1: The stereochemical outcome is largely determined by the chiral precursor.[1] Strategies to ensure high enantiomeric excess include:
-
Starting Material Purity: Begin with a highly enantiomerically enriched starting material, such as a derivative of D-glyceraldehyde.[1]
-
Asymmetric Synthesis: Employ asymmetric catalysis or chiral auxiliaries to establish the stereocenter with high selectivity.[1]
-
Biocatalytic Methods: Consider enzymatic resolutions or desymmetrization approaches, which can offer excellent enantioselectivity. For instance, lipases can be used for the kinetic resolution of a racemic mixture of an oxetane-2-carboxylic acid ester.[1]
Q2: My this compound appears to be degrading upon storage. What is the cause and what are the optimal storage conditions?
A2: this compound and its derivatives can be unstable, particularly upon storage at room temperature or with exposure to heat.[5] A common degradation pathway is isomerization to a lactone.[5][6]
-
Cause: The intramolecular ring-opening by the carboxylic acid group leads to the formation of a more stable six-membered lactone. This process can be accelerated by heat.[5]
-
Optimal Storage: Store the compound at low temperatures (-20°C is recommended) in a dry, inert atmosphere.[7] For long-term storage, consider converting the carboxylic acid to a more stable ester derivative.
Q3: I am having difficulty with the purification of this compound. What methods are recommended?
A3: The polarity of the carboxylic acid can make purification challenging.
-
Chromatography: Normal phase silica gel chromatography can be used, often with a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation and reduce tailing. However, prolonged exposure to acidic conditions on silica should be avoided.
-
Crystallization: If the compound is a solid, crystallization is an excellent method for purification. A variety of solvent systems should be screened.
-
Esterification and Deprotection: A common strategy is to purify the more chromatographically well-behaved methyl or ethyl ester derivative and then saponify it to the desired carboxylic acid in a final step.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: Scaling up presents challenges related to reaction kinetics, heat transfer, and purification.
-
Reaction Control: The intramolecular cyclization can be exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the optimal reaction temperature.
-
High Dilution: Maintaining high dilution on a large scale can be impractical. Consider using a syringe pump for the slow addition of the substrate to a solution of the base to simulate high dilution conditions.
-
Workup and Extraction: The aqueous workup and extraction of a polar carboxylic acid can be problematic on a large scale. Continuous extraction may be a more efficient alternative to batch extractions.
Reaction Pathway and Potential Pitfalls
Sources
- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Analytical Methods for (2R)-Oxetane-2-Carboxylic Acid
Welcome to the technical support center for (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges associated with this unique chiral building block. Given its strained four-membered ring and polar nature, robust analytical methods are crucial for ensuring its purity, stability, and enantiomeric integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, providing foundational knowledge for method development and routine testing.
Q1: What are the most critical impurities to monitor in this compound?
A1: The impurity profile of this compound is dictated by its synthesis route and inherent stability. Two primary categories of impurities must be considered:
-
Process-Related Impurities: These originate from the synthetic pathway. A common route is the intramolecular Williamson ether synthesis.[1] Potential impurities from this process include unreacted starting materials (e.g., chiral 1,3-diols), residual activating agents (e.g., tosylates, mesylates), and byproducts from side reactions like elimination.
-
Degradation Impurities: this compound is known to be intrinsically unstable under certain conditions, particularly with mild heating or prolonged storage at room temperature.[2][3][4] The primary degradation product is a constitutional isomer, a five-membered γ-lactone (tetrahydrofuran-2-one derivative), formed via intramolecular ring-opening and subsequent cyclization.[3] This isomerization is a critical transformation to monitor, and any analytical method should be stability-indicating, meaning it can resolve the parent acid from this lactone impurity.[5][6]
Q2: Which analytical technique is most suitable for routine purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely adopted technique for the routine analysis of this compound. However, careful method development is required.
-
Rationale: HPLC is well-suited for non-volatile, polar compounds. The key challenge is detection, as the molecule lacks a strong UV chromophore. Therefore, detection methods like Refractive Index (RI) , Evaporative Light Scattering (ELSD) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS) are often more effective than standard UV detection.[7] If using UV, detection at low wavelengths (e.g., < 210 nm) is necessary, which requires high-purity mobile phases.
Q3: How can I determine the enantiomeric purity of this compound?
A3: Assessing enantiomeric purity is critical for this chiral molecule. Chiral HPLC is the preferred method.
-
Expertise & Causality: Direct separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak®), are highly effective for separating chiral carboxylic acids.[8][9][10] These separations often perform best under normal-phase or polar organic modes (using mobile phases like hexane/ethanol or pure methanol/acetonitrile with acidic/basic additives) because these conditions facilitate the specific hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the polysaccharide backbone.[8][9] An alternative, indirect approach involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11]
Q4: Is Gas Chromatography (GC) a viable technique?
A4: Gas Chromatography is a viable option, but it requires a crucial derivatization step.
-
Rationale: this compound is a polar, non-volatile molecule. Direct injection into a GC would lead to poor peak shape, thermal degradation, and no elution. Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[12][13][14] Once derivatized, the compound can be readily analyzed by GC-MS, which provides both separation and structural information.
Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity detection?
A5: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for both structural confirmation and impurity analysis, particularly for identifying the lactone degradant.
-
Mechanism: The chemical environment of the protons and carbons in the oxetane ring is distinct from those in the rearranged lactone ring. For instance, the signals for the protons adjacent to the oxygen in the oxetane ring will have characteristic chemical shifts and coupling constants that differ significantly from the protons in the resulting tetrahydrofuranone structure.[1] NMR can also be used to determine enantiomeric excess by using chiral solvating agents (CSAs), which induce separate signals for the two enantiomers in the NMR spectrum.[3][15]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing) for the Main Analyte Peak.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Silanol Interactions | In reversed-phase chromatography, residual acidic silanol groups on the silica backbone of the stationary phase can interact ionically with the carboxylic acid analyte. This secondary retention mechanism leads to peak tailing.[16][17] | 1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid, reducing its interaction with silanols. 2. Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian, tailing peak shape.[18] | Prepare a more dilute sample and re-inject. Perform a dilution series (e.g., 1:10, 1:100) to confirm if overload is the issue. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF in a highly aqueous mobile phase), it can cause peak distortion.[18] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination/Void | Accumulation of particulates on the column inlet frit or the formation of a void at the head of the column can disrupt the sample path, leading to tailing or split peaks.[16] | 1. Use Guard Columns: Install a guard column to protect the analytical column. 2. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection.[19] 3. Column Wash: If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first).[16] |
Problem: Unstable Baseline or "Ghost" Peaks.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Contaminated Mobile Phase | Impurities in solvents or buffers can accumulate on the column and elute as broad peaks, especially during gradient runs. | Use high-purity HPLC or MS-grade solvents and freshly prepared buffers. Filter all aqueous buffers before use. |
| Sample Carryover | The analyte may adsorb to parts of the injection system (e.g., needle, valve) and elute in subsequent blank injections. | Optimize the needle wash procedure. Use a wash solvent that is strong enough to fully dissolve the analyte (e.g., a mix of organic solvent and water). |
| Analyte Degradation on System | The inherent instability of the oxetane ring could lead to on-column or in-system isomerization to the lactone, especially if the system has heated zones. | Ensure the column oven is not set to an unnecessarily high temperature. Check for any heated transfer lines that could be causing degradation. |
Chiral Separation Troubleshooting
Problem: No or Poor Resolution of Enantiomers.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Stationary Phase | Chiral recognition is highly specific. The chosen chiral stationary phase (CSP) may not have the appropriate interaction sites (e.g., hydrogen bonding, π-π stacking, steric hindrance) for this analyte. | Screen multiple CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are an excellent starting point for carboxylic acids.[8][9] |
| Inappropriate Mobile Phase | The mobile phase composition is critical for modulating the interactions between the analyte and the CSP. | 1. Switch Mode: If using reversed-phase, try normal-phase (e.g., Hexane/IPA) or polar organic mode (e.g., MeOH or ACN with additives).[9] 2. Additives: For acidic compounds, adding a small amount of an acid (like acetic or trifluoroacetic acid) to the mobile phase can improve peak shape and selectivity.[20] |
| Low Column Efficiency | Poor column packing or extra-column dead volume can broaden peaks to the point where baseline separation is lost. | Ensure all fittings and tubing are low-dead-volume. Check the column's performance with a standard achiral compound to verify its efficiency. |
Section 3: Experimental Protocols & Workflows
Workflow for Impurity Method Development
This diagram outlines a logical workflow for developing a robust, stability-indicating analytical method.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Protocol 1: Recommended Starting Conditions for Stability-Indicating Chiral HPLC
This method is designed to simultaneously assess purity (relative to the lactone degradant) and enantiomeric purity.
-
Rationale: A polysaccharide-based chiral column is chosen for its proven success with chiral acids.[8][9] A polar organic mobile phase is selected to enhance solubility and promote the interactions necessary for chiral separation.[9] Mass spectrometry is the ideal detector due to the lack of a chromophore, providing both sensitivity and mass confirmation of impurities.
| Parameter | Recommended Setting |
| Column | Chiralpak® IK or similar immobilized amylose-based CSP (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol / Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
| Detection | Mass Spectrometry (MS) with Electrospray Ionization (ESI) in Negative Ion Mode |
| MS Scan Range | m/z 50-250 |
| Expected Elution | The lactone impurity, being more non-polar, is expected to elute earlier than the parent carboxylic acid. The (S)-enantiomer will elute after the (R)-enantiomer, but this should be confirmed with standards. |
Protocol 2: GC-MS Analysis of Impurities (after Derivatization)
This protocol is suitable for identifying and quantifying volatile or semi-volatile process impurities and the parent compound.
-
Rationale: Derivatization with MSTFA is necessary to make the polar carboxylic acid amenable to GC analysis.[12][14] GC-MS provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Step 1: Sample Derivatization
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Step 2: GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
References
- BenchChem. (2025). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine.
- Gouda, A. A., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
- Phenomenex. (n.d.).
- Singh, T., et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Ravisankar, P., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Molecules.
- Jadhav, S. B., et al. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Dosage Forms in Human Plasma Using RP-HPLC. Journal of Chemical Health Risks.
- Péter, A., et al. (2010). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chirality.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pirkle, W. H., & Welch, C. J. (1991). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- Bayer AG. (1987). Process for the preparation of oxetane-3-carboxylic acids.
- Sigma-Aldrich. (n.d.).
- Zard, S. Z., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- BenchChem. (n.d.). This compound | 2200583-25-9.
- Phenomenex. (n.d.).
- Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- Supelco. (n.d.).
- Nacalai Tesque, Inc. (n.d.). HPLC Troubleshooting Guide.
- Inutan, E. D., & Trimpin, S. (2010). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Grygorenko, O. O., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids.
- Regis Technologies, Inc. (n.d.). Reflect™ Chiral Columns Brochure.
- Nacalai Tesque, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- TCI Chemicals. (n.d.).
- LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Barrero, A. F., et al. (2005). 11,16 Oxetane lactones.
- Liu, L., et al. (2009). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- SIELC Technologies. (n.d.).
- Sholler, D., et al. (2021).
- da Silva, J. P., et al. (2007). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.
- Olmo-Molina, G., et al. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Grygorenko, O. O., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv.
- da Silva, A. S., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D-Ribonolactone Derivatives.
- Bayer AG. (1989). Process for the preparation of oxetane-3-carboxylic acids.
- Whitman College. (n.d.). GCMS Section 6.
- LibreTexts. (2023).
Sources
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. nacalai.com [nacalai.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Introduction: The Ascendancy of the Oxetane Motif in Medicinal Chemistry
An In-Depth Comparative Guide to (2R)- and (S)-Oxetane-2-Carboxylic Acid for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of modern molecular design. Among these, the oxetane ring—a four-membered cyclic ether—has garnered significant attention as a versatile and highly valuable scaffold.[1] Its utility stems from its unique combination of properties: the strained ring system can act as a bioisostere for commonly used groups like carbonyls and gem-dimethyls, while simultaneously improving key physicochemical parameters.[2][3] The introduction of an oxetane moiety can enhance aqueous solubility, boost metabolic stability, and lower lipophilicity—attributes that are critical for optimizing the pharmacokinetic profile of a drug candidate.[2][3][4]
At the heart of this chemical space are the chiral building blocks, (2R)-oxetane-2-carboxylic acid and its (S)-enantiomer. These molecules serve as foundational starting materials, combining the advantageous features of the oxetane ring with a reactive carboxylic acid handle for further synthetic elaboration.[4] However, the true power and complexity of these building blocks lie in their stereochemistry. The absolute configuration at the C2 position is a critical determinant of biological function, and a nuanced understanding of the differences between the (2R) and (S) enantiomers is essential for any researcher aiming to leverage their full potential. This guide provides a detailed comparison, grounded in experimental principles and practical considerations, for scientists and drug development professionals.
PART 1: The Decisive Role of Chirality in Biological Function
The fundamental principle that distinguishes the (2R) and (S) enantiomers is their differential interaction with the chiral environment of biological systems. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating intricate, three-dimensional binding pockets. The precise spatial arrangement of functional groups on a small molecule inhibitor or agonist dictates its ability to form productive interactions within this pocket.
Consequently, it is common for one enantiomer of a chiral drug to exhibit significantly higher potency, a different metabolic profile, or a cleaner off-target activity profile compared to its mirror image. The (2R) stereochemistry is crucial for the application of these molecules in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.[4] While direct, head-to-head biological data for the parent acids is sparse, the downstream consequences of choosing one enantiomer over the other are well-documented in countless drug discovery programs. The choice is not arbitrary; it is a critical design element that can mean the difference between a successful drug candidate and a failed one.
PART 2: Enantioselective Synthesis—Protocols for Accessing Chiral Purity
The synthesis of enantiomerically pure (2R)- or (S)-oxetane-2-carboxylic acid is the first and most critical step in their application. Several robust strategies have been developed to achieve high enantiomeric excess (>99% ee).[4]
Protocol 1: Biocatalytic Kinetic Resolution of a Racemic Ester
This approach leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic precursor. The enzyme will preferentially hydrolyze one ester enantiomer, allowing for the separation of the unreacted ester (now enantiomerically enriched) from the hydrolyzed carboxylic acid.
Detailed Experimental Workflow:
-
Substrate Preparation: A racemic mixture of methyl or ethyl oxetane-2-carboxylate is prepared via standard esterification of racemic oxetane-2-carboxylic acid.
-
Enzymatic Reaction Setup: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A commercially available lipase preparation (e.g., Lipase B from Candida antarctica) is added.
-
Reaction Monitoring: The reaction is gently stirred at a controlled temperature (e.g., 30-40 °C). The progress of the hydrolysis is monitored by chiral HPLC or by measuring the consumption of a base (e.g., NaOH) required to maintain a constant pH. The reaction is stopped once approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining ester and the produced acid.
-
Workup and Separation: The reaction mixture is acidified (e.g., with 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer now contains the unreacted ester, while the aqueous layer contains the salt of the newly formed carboxylic acid.
-
Isolation:
-
For the unreacted ester (e.g., (R)-ester): The organic layer is washed, dried, and concentrated. The resulting enantiomerically enriched ester is purified by chromatography.
-
For the hydrolyzed acid (e.g., (S)-acid): The aqueous layer is further acidified and extracted to isolate the enantiomerically pure carboxylic acid.
-
-
Final Hydrolysis (if needed): The enantiomerically pure ester can be hydrolyzed to the corresponding carboxylic acid using standard chemical methods (e.g., LiOH in THF/water) without racemization.
Caption: Workflow for kinetic resolution of racemic oxetane-2-carboxylate.
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This method involves covalently attaching a chiral molecule (the auxiliary) to a precursor. This auxiliary then directs a subsequent chemical transformation to occur stereoselectively, after which the auxiliary is removed to yield the enantiomerically enriched product.
-
Auxiliary Attachment: A suitable precursor, such as one containing a latent oxetane-forming functionality, is reacted with a chiral auxiliary like (1R,2R)-pseudoephedrine to form a diastereomerically pure amide.[4]
-
Stereoselective Reaction: A strong base (e.g., LDA) is used to facilitate a reaction that forms a new stereocenter, with the bulky chiral auxiliary directing the approach of the electrophile.[4]
-
Ring Formation: Subsequent chemical steps are performed to construct the oxetane ring.
-
Auxiliary Cleavage: The chiral auxiliary is removed via acidic or basic hydrolysis to release the enantiomerically enriched carboxylic acid precursor.[4]
PART 3: Comparative Data and Properties
The choice of enantiomer profoundly impacts the resulting compound's properties. The following table summarizes the expected differences when incorporating (2R)- vs. (S)-oxetane-2-carboxylic acid into a lead molecule.
| Property | Comparison of (2R)- vs. (S)-Derivatives | Mechanistic Rationale (Causality) |
| Biological Potency (IC₅₀/EC₅₀) | Often differs by orders of magnitude. The "eutomer" (more active enantiomer) will have significantly higher potency. | The precise 3D orientation of the oxetane and its substituents determines the quality of fit and the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces within the chiral binding site of the target protein. |
| Metabolic Stability & Pharmacokinetics | Can exhibit different metabolic pathways and rates of clearance. One enantiomer may be a preferred substrate for metabolic enzymes (e.g., Cytochrome P450s). | Metabolic enzymes are themselves chiral and can selectively bind to and metabolize one enantiomer more rapidly than the other, leading to different half-lives and overall drug exposure. |
| Aqueous Solubility | Generally similar for both enantiomers, as solubility is primarily a function of the polar oxetane ring itself. | The inherent polarity imparted by the ether oxygen is the dominant factor. The oxetane moiety is known to increase aqueous solubility compared to a non-polar gem-dimethyl group.[2][3][4] |
| Off-Target Selectivity & Toxicity | May have distinct off-target binding profiles. The less active enantiomer (distomer) is not necessarily inert and can contribute to off-target effects or toxicity. | The different 3D shapes can lead to unforeseen interactions with other proteins, ion channels (like hERG), or transporters, resulting in different safety profiles for each enantiomer. |
PART 4: A Critical Consideration—Chemical Instability and Isomerization
Recent studies have revealed a significant and previously underappreciated aspect of oxetane-carboxylic acids: their intrinsic instability.[2][5] Under prolonged storage at room temperature, or upon gentle heating, these molecules can undergo an intramolecular ring-opening reaction to isomerize into more stable lactone structures.[2][3][5]
This isomerization is a critical issue for several reasons:
-
Impact on Reaction Yields: If an oxetane-carboxylic acid is used in a reaction that requires heating (e.g., some amide couplings), a significant portion of the starting material may isomerize, dramatically lowering the yield of the desired product.[2]
-
Purity of Screening Compounds: A sample that has been stored for an extended period may contain a significant percentage of the lactone impurity, leading to inaccurate results in biological screening assays.[5]
-
Mechanism: The reaction is thought to proceed via an intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by an Sₙ2 displacement.[6]
Caption: Spontaneous isomerization of oxetane-carboxylic acid to a lactone.
Recommendation: Researchers should use freshly prepared or recently purified oxetane-carboxylic acids and analyze their purity by ¹H NMR before use, especially if the material has been stored for more than a few weeks.[5] Avoid heating these compounds unnecessarily.
Conclusion
This compound and its (S)-enantiomer are powerful, high-value building blocks in modern drug discovery. They are not, however, interchangeable commodities. The absolute stereochemistry at the C2 position is a critical variable that profoundly influences biological activity, pharmacokinetics, and safety. A successful research program must therefore include robust methods for enantioselective synthesis to ensure chiral purity. Furthermore, a keen awareness of the potential for chemical instability and isomerization is paramount to ensure the integrity of experimental materials and the validity of subsequent data. By embracing the complexity and nuance of these chiral scaffolds, medicinal chemists can fully harness their potential to create the next generation of innovative therapeutics.
References
- Benchchem. (n.d.). This compound | 2200583-25-9.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF.
- Rzepa, H. (2022).
- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids.
- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4873–4877.
- Granat, D. S., Vashchenko, B. V., Hoida, A. Y., Tolmachova, D. A., Leha, D. O., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Beilstein Journals. (n.d.).
- Semantic Scholar. (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds.
- National Center for Biotechnology Information. (n.d.). Oxetane-2-carboxylic acid. PubChem.
- ChemScene. (n.d.). (R)-Oxetane-2-carboxylic acid.
- National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 2200583-25-9 | Benchchem [benchchem.com]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Senior Application Scientist's Guide to Oxetane Bioisosteres in Drug Design
For the contemporary medicinal chemist, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is a cornerstone of successful drug development. The judicious use of bioisosteric replacements is a powerful tool in this endeavor, allowing for the fine-tuning of a molecule's characteristics to enhance its drug-like properties while maintaining or improving its biological activity. Among the rising stars in the bioisostere landscape is the oxetane ring, a four-membered cyclic ether that has demonstrated remarkable potential in overcoming common drug design hurdles.
This guide provides a comparative analysis of the oxetane moiety against its more traditional bioisosteric counterparts, namely the gem-dimethyl, carbonyl, and cyclobutane groups. We will delve into the causal relationships behind the observed property improvements, provide detailed experimental protocols for their evaluation, and discuss the synthetic considerations for their incorporation into drug candidates.
The Oxetane Advantage: A Physicochemical Perspective
The unique structural and electronic properties of the oxetane ring are the foundation of its utility as a bioisostere. Its small, rigid, and polar nature allows it to serve as a versatile surrogate for several common functional groups, often with significant advantages.
Oxetane vs. gem-Dimethyl: Enhancing Solubility and Metabolic Stability
The replacement of a gem-dimethyl group with an oxetane is a frequently employed strategy to address poor aqueous solubility and metabolic instability.[1] The oxygen atom in the oxetane ring introduces polarity and a hydrogen bond acceptor site, which can significantly improve a compound's interaction with water, leading to enhanced solubility.[1][2] This can be a critical advantage for compounds intended for oral administration, where sufficient solubility is a prerequisite for absorption.
From a metabolic standpoint, the C-H bonds of a gem-dimethyl group are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of the oxetane ring can block these metabolic "soft spots," leading to increased metabolic stability and a longer in vivo half-life.[3]
Oxetane vs. Carbonyl: A Polar Mimic with Improved Properties
The oxetane ring can also serve as a bioisostere for the carbonyl group, offering similar hydrogen bonding capabilities due to the oxygen lone pairs.[2] However, the oxetane is a non-planar, sp³-rich scaffold, which can lead to improved three-dimensionality and a departure from the often "flat" nature of carbonyl-containing compounds. This increased 3D character can be beneficial for target engagement and can lead to improved solubility and reduced crystal packing effects. Furthermore, replacing a ketone with an oxetane can circumvent metabolic liabilities associated with carbonyl reduction.[4]
Oxetane vs. Cyclobutane: The Impact of the Heteroatom
While both are four-membered rings, the introduction of the oxygen atom in the oxetane ring imparts a significant increase in polarity compared to its carbocyclic analog, cyclobutane. This polarity frequently leads to a reduction in lipophilicity (LogP/LogD), which can be advantageous for optimizing a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5] In some cases, the incorporation of an oxetane has been shown to improve potency and reduce off-target effects when compared to the cyclobutane equivalent.[2]
Comparative Physicochemical Data
The following table summarizes the typical effects on key physicochemical properties when replacing common functional groups with an oxetane moiety. It is crucial to note that the magnitude of these effects is context-dependent and will vary based on the specific molecular scaffold.
| Bioisosteric Replacement | LogP/LogD | Aqueous Solubility | Metabolic Stability | pKa of Adjacent Amines |
| gem-Dimethyl → Oxetane | Decrease | Increase | Increase | Decrease |
| Carbonyl → Oxetane | Variable[5] | Generally Increase | Generally Increase | N/A |
| Cyclobutane → Oxetane | Decrease | Increase | Variable | Decrease |
Experimental Evaluation of Physicochemical Properties
To empirically determine the impact of incorporating an oxetane bioisostere, a suite of standardized in vitro assays is employed. Here, we provide detailed protocols for three critical assays.
Experimental Workflow Overview
Caption: High-level workflow for the comparative evaluation of oxetane bioisosteres.
Kinetic Solubility Assay by Laser Nephelometry
This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a solution when diluted from a DMSO stock, mimicking the conditions of many in vitro biological assays.[5][6]
Principle: The formation of insoluble particles in a solution causes light to scatter. A nephelometer measures this scattered light, providing a quantitative measure of precipitation.[3]
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (oxetane analog and its bioisosteric counterparts) in 100% DMSO.
-
Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the compound stock solutions in DMSO.
-
Assay Execution:
-
To a corresponding 96-well analysis plate, add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) of the DMSO compound solutions from the dilution plate to the analysis plate containing the buffer. This initiates the potential for precipitation.
-
Mix the plate gently for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
-
Measurement:
-
Place the analysis plate in a laser nephelometer.
-
Measure the light scattering at each concentration for all compounds.
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility limit.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model used to predict the passive permeability of a compound across a lipid membrane, which can be tailored to model the gastrointestinal tract or the blood-brain barrier (BBB).[7][8]
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.
Step-by-Step Protocol for PAMPA-BBB:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of brain lipids (e.g., porcine brain lipid extract) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer.
-
Compound and Plate Preparation:
-
Prepare a solution of the test compound in a buffer that mimics physiological pH (e.g., PBS, pH 7.4).
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Execution:
-
Add the compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at a constant temperature (e.g., 25°C or 37°C) in a humidified chamber to prevent evaporation.[9]
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Human Liver Microsomal Stability Assay
This assay is a fundamental tool for assessing the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[10][11]
Principle: The test compound is incubated with human liver microsomes in the presence of the necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, human liver microsomes (typically at a final protein concentration of 0.5-1 mg/mL), and the test compound (at a final concentration of, for example, 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Synthetic Accessibility: A Practical Consideration
While the benefits of incorporating oxetanes are clear, their synthetic accessibility has historically been a barrier to their widespread adoption. However, recent advances in synthetic methodology have made oxetane-containing building blocks more readily available.
Synthetic Strategies for Oxetane Incorporation
Caption: Common synthetic pathways to oxetanes and their bioisosteres.
Two of the most common methods for constructing the oxetane ring are the Williamson ether synthesis and the Paternò-Büchi reaction .[12][13][14][15]
-
Williamson Ether Synthesis: This classical method involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position.[14][16] While reliable, this method often requires multi-step syntheses to prepare the necessary precursors.
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a more direct route to the oxetane ring.[13][17][18][19] Recent advances have expanded the scope and practicality of this reaction in medicinal chemistry.
In contrast, the synthesis of gem-dimethyl and cyclobutane moieties often involves more established and arguably more straightforward synthetic transformations. The gem-dimethyl group can typically be installed via alkylation of an enolate or related nucleophile.[20][21] Cyclobutane rings are often constructed through various [2+2] cycloaddition reactions.[22][23][24][25]
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the ring.
Conclusion
The oxetane ring has firmly established itself as a valuable bioisostere in the medicinal chemist's toolbox. Its ability to favorably modulate a range of physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and lipophilicity, makes it a powerful tool for lead optimization. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodology are making the incorporation of this unique scaffold increasingly accessible. By understanding the fundamental principles behind the "oxetane effect" and employing the robust experimental protocols outlined in this guide, researchers can effectively leverage the power of the oxetane bioisostere to design and develop superior drug candidates.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Feng, Z., Min, J., & Li, Y. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 11, 1243285.
- Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052.
- Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-18.
- Fawcett, A., & Wirth, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- de la Torre, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13213-13237.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Oxetane-Containing Compounds.
- Janssen, E., & Rutjes, F. P. (2018).
- Scott, T. A., & Sarpong, R. (2017). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 13, 1954-1968.
- Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20649-20657.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Bach, R. D. (2009). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 74(15), 5515-5520.
- Bräse, S., & de Meijere, A. (2007). Product Class 3: Oxetanes and Oxetan-3-ones. In Science of Synthesis (Vol. 37, pp. 247-366). Thieme.
- Di, L., & Kerns, E. H. (2015). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Protocols in Drug Discovery, 111-120.
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428.
- de Graaf, C., Ruijter, E., & Orru, R. V. A. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(19), 1583-1590.
- Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-48.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
- Abdel-Hamid, M. E., & Abuirjeie, M. A. (2023).
- Griesbeck, A. G., & Bondock, S. (2004). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Accounts of Chemical Research, 37(12), 919-928.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11428.
- de Graaf, C., Rutjes, F. P. J. T., & van Delft, F. L. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(19), 1999-2007.
- Attwa, M. W., Kadi, A. A., & AlRabiah, H. (2023).
- Boddy, C. N. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Millipore Corporation. (n.d.).
- Stevanović, K., & Senćanski, M. (2023).
- Bräse, S., & de Meijere, A. (2007). Product Class 3: Oxetanes and Oxetan-3-ones. In Science of Synthesis (Vol. 37).
-
Acta Materia Medica. (n.d.). gem-dimethyl Archives. AMM Journal. [Link]
- Wernevik, J., Giordanetto, F., & Akerud, T. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(2), 34.
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. youtube.com [youtube.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 18. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 24. Cyclobutane synthesis [organic-chemistry.org]
- 25. lifechemicals.com [lifechemicals.com]
A Head-to-Head Comparison of Catalytic Systems for Oxetane Synthesis: A Guide for Medicinal and Process Chemists
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—a strained yet metabolically stable ring, a polar core that enhances aqueous solubility, and a rigid, three-dimensional structure—makes it a valuable surrogate for less desirable functional groups like gem-dimethyl or carbonyl moieties.[1][2][3] This increasing importance has spurred the development of diverse catalytic methods for its synthesis, moving beyond classical, often harsh, stoichiometric reactions.[1][4]
This guide provides a head-to-head comparison of prominent catalytic strategies for synthesizing the oxetane core. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your choice of methodology, and provide detailed, field-tested protocols for key transformations. Our focus is on providing actionable insights for researchers at the bench, from small-scale discovery to process development.
Strategic Overview: Major Catalytic Approaches
The construction of the strained oxetane ring can be broadly categorized into two main catalytic approaches: intramolecular cyclizations and [2+2] cycloadditions. Each strategy has its own set of preferred catalysts and mechanistic pathways.
-
Intramolecular Cyclization (C-O Bond Formation): This is the most common and versatile approach, typically involving the cyclization of a 1,3-diol derivative. The key challenge is activating a hydroxyl group to facilitate the challenging 4-exo-tet ring closure.[4] Catalysis is crucial for achieving high efficiency and selectivity.
-
[2+2] Cycloaddition (Paternò–Büchi Reaction): This powerful, atom-economical method involves the photochemical reaction between a carbonyl compound and an alkene to directly form the oxetane ring.[2][5][6] Catalysis, particularly photoredox catalysis, has modernized this reaction, making it more accessible and expanding its scope.[2][7]
Section 1: Lewis and Brønsted Acid Catalysis for Intramolecular Cyclization
Intramolecular cyclization of 1,3-diols or their equivalents is a foundational strategy for oxetane synthesis. The choice between a Lewis or Brønsted acid catalyst often depends on the substrate's nature and the desired reaction conditions.
Mechanism Rationale: The core principle involves the activation of a terminal hydroxyl group (or a pre-installed leaving group) to promote nucleophilic attack by the remaining hydroxyl group.
-
Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) coordinate to a hydroxyl group, transforming it into a better leaving group and facilitating ring closure.
-
Brønsted acids (e.g., HNTf₂) can protonate a hydroxyl group, which can then be displaced.[8][9] This is particularly effective for activating oxetan-3-ols for further reactions.[8][9]
Workflow for Lewis Acid-Catalyzed Intramolecular Cyclization
Caption: General experimental workflow for Lewis acid-catalyzed oxetane synthesis.
Comparative Performance of Acid Catalysts
The choice of acid catalyst significantly impacts yield, reaction time, and substrate compatibility. Below is a summary of performance for the cyclization of a generic substituted 1,3-diol.
| Catalyst | Typical Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| BF₃·OEt₂ | 100 - 200 | -78 to 25 | 0.5 - 4 | 60 - 90 | Widely used, strong, requires careful handling (moisture sensitive). Often used in stoichiometric amounts.[10][11] |
| TiCl₄ | 100 - 150 | -78 to 0 | 1 - 6 | 55 - 85 | Very strong Lewis acid; can cause decomposition with sensitive substrates. |
| Sc(OTf)₃ | 5 - 20 | 25 - 80 | 12 - 24 | 70 - 95 | Milder, water-tolerant catalyst allowing for higher temperatures. Often truly catalytic. |
| HNTf₂ | 5 - 10 | 25 | 2 - 8 | 75 - 90 | Strong Brønsted acid, metal-free, effective for specific substrates like oxetanols.[8][9] |
Expert Insight: Boron trifluoride etherate (BF₃·OEt₂) is a workhorse for this transformation due to its high reactivity, which allows for low-temperature reactions that can minimize side products.[11] However, its moisture sensitivity necessitates strictly anhydrous conditions. For more delicate substrates or process scale-up, a milder, truly catalytic system like Scandium triflate (Sc(OTf)₃) is often preferable, despite requiring longer reaction times or higher temperatures.
Field-Proven Protocol: Oxetane Synthesis via BF₃·OEt₂-Mediated Cyclization
This protocol describes the synthesis of 2-phenyloxetane from 1-phenyl-1,3-propanediol.
Materials:
-
1-phenyl-1,3-propanediol (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Setup: A flame-dried round-bottom flask is charged with 1-phenyl-1,3-propanediol and anhydrous CH₂Cl₂ (to make a 0.1 M solution) under an argon atmosphere.
-
Rationale: An inert, dry atmosphere is critical to prevent the Lewis acid catalyst from being quenched by atmospheric moisture.
-
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Rationale: The cyclization is exothermic, and low temperature controls the reaction rate, preventing the formation of polymeric byproducts and enhancing selectivity.
-
-
Catalyst Addition: BF₃·OEt₂ is added dropwise to the stirred solution over 15 minutes. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Rationale: Slow addition maintains temperature control and prevents localized high concentrations of the highly reactive catalyst.
-
-
Quenching: Upon completion (typically <1 hour), the reaction is quenched by the slow addition of triethylamine (2.0 eq) followed by saturated NaHCO₃ solution.
-
Rationale: A basic quench is essential to neutralize the strong Lewis acid, stopping the reaction and preventing product degradation or ring-opening during work-up.
-
-
Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 2-phenyloxetane.
Section 2: Photochemical and Photoredox Catalysis in [2+2] Cycloadditions
The Paternò–Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[5][12] Traditionally, this reaction required high-energy UV light, which limited its functional group tolerance and scalability.[1][7] The advent of visible-light photoredox catalysis has revolutionized this approach.
Mechanism Rationale: Visible-light photocatalysts (e.g., iridium or ruthenium complexes, organic dyes) can absorb low-energy photons and engage in triplet energy transfer to the carbonyl substrate.[7] This generates the excited triplet state required for the cycloaddition under much milder conditions than direct UV irradiation.
Catalytic Cycle for Visible-Light Paternò–Büchi Reaction
Sources
- 1. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
